molecular formula C20H20ClN3O3S B2758240 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 886955-55-1

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2758240
CAS No.: 886955-55-1
M. Wt: 417.91
InChI Key: GNQDOGKDLAIQDB-UHFFFAOYSA-N
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Description

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound featuring a benzo[d]thiazole ring, a piperazine moiety, and a phenoxyethanone group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone are largely influenced by its benzothiazole core. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with some showing better inhibition potency against M. tuberculosis compared to standard reference drugs

Cellular Effects

Benzothiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The benzo[d]thiazole intermediate is reacted with piperazine derivatives, often using coupling agents like EDCI or DCC.

    Introduction of the Phenoxyethanone Group: The final step involves the reaction of the piperazine-benzo[d]thiazole intermediate with phenoxyethanone under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling temperature and pH, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy group at the sixth position in the benzothiazole ring, combined with the piperazine and phenoxyethanone moieties, enhances its potential as a therapeutic agent .

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-16-8-7-15(21)19-18(16)22-20(28-19)24-11-9-23(10-12-24)17(25)13-27-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQDOGKDLAIQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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